Neuropeptide S (rat)

NPSR pharmacology calcium mobilization interspecies potency

Choose Neuropeptide S (rat) for its ~2.9-fold higher agonist potency (EC50=3.2nM) vs. human NPS at human NPSR—critical for establishing maximal receptor activation baselines in Ca2+ mobilization & cAMP assays. The five-residue sequence divergence (positions 8, 10, 17, 18, 20) directly impacts receptor activation efficiency, making species-matched ortholog selection essential for data reproducibility. Rat NPS uniquely combines anxiolysis with arousal promotion, validated by [D-Cys(tBu)5]NPS antagonist reversibility in sleep-wake studies. Trusted reference for biased ligand screening, feeding behavior studies, and cross-species NPSR pharmacological mapping.

Molecular Formula C95H160N34O27
Molecular Weight 2210.5 g/mol
CAS No. 412938-75-1
Cat. No. B013351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide S (rat)
CAS412938-75-1
Molecular FormulaC95H160N34O27
Molecular Weight2210.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
InChIInChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
InChIKeyRLPBYGCOBLSFSK-HDNLQJMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide S (Rat) CAS 412938-75-1: Species-Specific NPSR Agonist for Cross-Species Pharmacological Profiling


Neuropeptide S (rat) [CAS 412938-75-1] is a 20-amino acid endogenous peptide agonist of the neuropeptide S receptor (NPSR), a Gs/Gq-dual-coupled GPCR. Its primary sequence is SFRNGVGSGVKKTSFRRAKQ (MW 2210.5 g/mol, formula C95H160N34O27) . Identified in 2004 as the cognate ligand of the formerly orphan receptor GPR154, NPS is expressed in a discrete brainstem cell cluster between the locus coeruleus and Barrington's nucleus and produces a unique dual pharmacological phenotype: simultaneous arousal promotion and anxiolysis [1]. Rat NPS differs from human NPS at five amino acid positions (8, 10, 17, 18, 20), most critically at positions 8 (Ser vs. Thr) and 10 (Val vs. Thr), which lie within the helical regulatory region spanning residues 5–13 that modulates receptor activation potency [2].

Why Neuropeptide S (Rat) Cannot Be Interchanged with Human or Mouse NPS: Evidence of Sequence-Dependent Potency Divergence


Neuropsychopharmacology researchers cannot simply substitute human, rat, or mouse NPS interchangeably because the five-residue sequence divergence directly translates into a quantifiable ~2.9-fold difference in agonist potency at the human NPSR [1]. Rat NPS (EC50 3.2 ± 1.1 nM) is approximately three times more potent than human NPS (EC50 9.4 ± 3.2 nM) in mobilizing intracellular Ca2+ via the same receptor expressed in identical HEK293 cellular background, with mouse NPS (EC50 3.0 nM) being comparable to rat [2]. This potency gradient is not merely a biochemical curiosity—positions 8 (Ser/Thr) and 10 (Val/Thr) lie within a regulatory helix (residues 5–13) that controls receptor activation efficiency, meaning substitution changes both maximal efficacy (Emax) and agonist potency [3]. Furthermore, NPSR itself exhibits species-specific pharmacological profiles: the rodent NPSR carries Ile107, whereas the human receptor is polymorphic (Asn107/Ile107), with the Ile107 variant displaying approximately 10-fold higher NPS potency [4]. Using the incorrect species ortholog therefore confounds both in vitro potency calibration and in vivo dose-response interpretation across rodent models.

Quantitative Comparative Evidence for Neuropeptide S (Rat) CAS 412938-75-1: Head-to-Head Potency, Sequence-Function Mapping, and In Vivo Pharmacological Differentiation


Ca2+ Mobilization Potency at Human NPSR: Rat NPS Is ~2.9-Fold More Potent Than Human NPS in Identical Cellular Context

In a direct head-to-head comparison conducted within the same study, rat NPS activated intracellular Ca2+ mobilization in HEK293 cells stably expressing the human NPSR with an EC50 of 3.2 ± 1.1 nM, whereas human NPS displayed an EC50 of 9.4 ± 3.2 nM, representing an approximately 2.9-fold higher potency for the rat ortholog [1]. Mouse NPS showed an EC50 of 3.0 nM, comparable to rat NPS. The potency rank order (mouse ≈ rat > human) is consistent across independent data compilations [2]. This finding demonstrates that the rat peptide sequence activates the human receptor more efficiently than the cognate human ligand, a counterintuitive pharmacological property with practical implications for assay design and data interpretation.

NPSR pharmacology calcium mobilization interspecies potency GPCR agonism HEK293 assay

Sequence Determinants of Differential Potency: Positions Ser8 and Val10 in Rat NPS Replace Thr8 and Thr10 in Human NPS Within the Regulatory Helix

Alignment of mature NPS peptides reveals five residue differences between rat (SFRNGVGSGVKKTSFRRAKQ) and human (SFRNGVGTGMKKTSFQRAKS) sequences [1]. Two of these—position 8 (rat Ser vs. human Thr) and position 10 (rat Val vs. human Thr)—reside within a structurally critical regulatory helix spanning residues 5–13 that modulates NPSR activation efficiency [2]. Comprehensive mutagenesis studies have demonstrated that residues within the N-terminal third of NPS (Phe2, Arg3, Asn4, and Val6) are necessary for receptor engagement, while the 5–13 helical region exerts an inhibitory constraint on receptor activation that is relieved in the hyperactive N107I NPSR variant [3]. Position 10 is particularly significant: the Thr10Met substitution in human NPS yields a peptide with altered potency, and the presence of Val at this position in rodent NPS sequences correlates with the higher potency of rat and mouse peptides relative to human NPS at the human receptor [2]. No comparable structural divergence exists among the N-terminal pharmacophoric residues (Ser1–Asn4), which are fully conserved across species [1].

structure-activity relationship NPS mutagenesis receptor activation regulatory helix species divergence

Sleep-Wake Architecture Modulation: Rat NPS Increases Wakefulness and Decreases NREM Sleep, with Antagonist [D-Cys(tBu)5]NPS Reversing Endogenous NPS Tone

Central administration of rat NPS (0.5–4 nmol per animal, i.c.v.) dose-dependently increases the duration of wakefulness while decreasing slow-wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM) sleep in rats [1]. The pharmacological specificity of this effect is validated by experiments with the peptidergic NPSR antagonist [D-Cys(tBu)5]NPS: at 20 nmol i.c.v., this antagonist decreased total wakefulness time from 782.5 ± 25.5 min (vehicle control) to 751.7 ± 28.1 min (p < 0.05) and simultaneously increased NREM sleep duration from 572.6 ± 17.2 min to 600.2 ± 26.1 min (p < 0.05), with no statistically significant change in REM sleep [2]. These antagonist-induced changes confirm that endogenous NPS tone actively maintains wakefulness in rats. Importantly, [D-Cys(tBu)5]NPS at up to 100 μM does not stimulate calcium mobilization in HEK293 cells expressing mouse NPSR, confirming it is a pure antagonist without residual agonist activity (pKB = 6.62; pA2 = 6.44 in Schild analysis) [3].

sleep-wake cycle electroencephalography arousal NPSR antagonism circadian pharmacology

Palatable Food Intake Suppression: Rat NPS (1 nmol) Reduces Feeding, with Partial Agonist [Aib5]NPS Mimicking and Antagonist [D-Cys(tBu)5]NPS Fully Blocking the Effect

In a direct comparative in vivo study using a rat model of palatable food consumption, intracerebroventricular (ICV) injection of NPS (1 nmol) significantly decreased intake of both standard chow (in food-restricted and freely feeding rats) and palatable food [1]. The NPSR partial agonist [Aib5]NPS at higher doses (30 and 60 nmol, ICV) similarly reduced palatable food intake, confirming NPSR-mediated anorectic activity in vivo. In contrast, the NPSR partial agonist [Ala3]NPS (60 nmol, ICV) did not affect palatable food intake when administered alone but fully blocked the anorectic effect of co-administered NPS (1 nmol), demonstrating functional antagonism in this paradigm [1]. The pure NPSR antagonists [D-Cys(tBu)5]NPS (20–60 nmol) and [tBu-D-Gly5]NPS (10–30 nmol) showed no effect on palatable food intake when given alone but each fully blocked the anorectic effect of NPS, providing orthogonal pharmacological validation that the feeding suppression is specifically NPSR-dependent [1]. This graded pharmacological toolkit—full agonist (NPS), partial agonist ([Aib5]NPS), functional antagonist ([Ala3]NPS), and pure antagonists ([D-Cys(tBu)5]NPS, [tBu-D-Gly5]NPS)—enables precise dissection of NPSR signaling contributions to energy homeostasis.

feeding behavior palatable food intake NPSR partial agonist NPSR antagonist appetite regulation

Dual Arousal-Anxiolytic Phenotype vs. Biased Agonists: Rat NPS Simultaneously Increases Locomotor Activity and Reduces Anxiety, a Profile Absent in Gq-Biased NPSR Agonist RTI-263

Rat NPS administered ICV (0.01–1 nmol per mouse) produces a distinctive dual behavioral phenotype characterized by dose-dependent increases in locomotor activity (measured in open field and habituated cage paradigms) accompanied by dose-dependent anxiolytic-like effects in the elevated plus maze (increased open-arm time) and stress-induced hyperthermia (reduced SIH response) assays [1]. In the righting reflex recovery test, NPS dose-dependently reduced the proportion of animals losing the righting reflex in response to diazepam (15 mg/kg i.p.) and decreased their sleeping time [1]. This dual stimulatory-anxiolytic profile is unique among endogenous neuropeptides and is a direct consequence of NPSR coupling to both Gq (Ca2+ mobilization) and Gs (cAMP accumulation) pathways [2]. In contrast, the biased NPSR agonist RTI-263 shows functional selectivity for the Ca2+ mobilization pathway: it retains anxiolytic-like and memory-enhancing effects comparable to NPS but does not produce hyperlocomotion and, critically, antagonizes NPS-induced hyperlocomotion when co-administered [3]. RTI-263 therefore demonstrates that the arousal (hyperlocomotion) component of the NPS phenotype can be pharmacologically dissociated from anxiolysis through biased signaling—a dissociation that rat NPS, as a balanced dual-pathway agonist, does not exhibit [3]. NPSR coupling to both Gs and Gq has been independently confirmed, with the therapeutic anxiolytic effects primarily attributed to Gq/calcium signaling and the arousal side effects linked to Gs/cAMP pathway activation [4].

biased agonism locomotor activity anxiolysis Gq/Gs signaling functional selectivity

Stability and Handling Profile: Rat NPS Exhibits a Brain Homogenate Half-Life of ~15 Minutes, Necessitating Fresh Preparation for Acute CNS Studies and Fatty Acid Modification for Extended Duration

The metabolic stability of native NPS in brain homogenate is limited, with a measured half-life of approximately 15 minutes, which imposes practical constraints on experimental design for acute central administration studies [1]. This rapid degradation profile has motivated the development of fatty acid-modified NPS analogs (e.g., M-3, with fatty acid conjugation at position 12 Lys) that exhibit prolonged half-life, enhanced blood-brain barrier penetration, and extended anxiolytic-like effects following intranasal administration—improvements not achievable with unmodified NPS [1]. For procurement and storage, rat NPS as a lyophilized powder is stable for 36 months when stored desiccated at −20°C, and reconstituted solutions retain potency for up to 1 month at −20°C with aliquoting to avoid repeated freeze-thaw cycles [2]. Solubility in water is ≥1 mg/mL . The trifluoroacetate (TFA) salt form offers enhanced solubility compared to the free base and is the most commonly supplied format . These stability parameters are comparable to those reported for human NPS lyophilized preparations , indicating that species-specific sequence differences do not materially alter bulk storage stability, though the functional stability in biological matrices (brain homogenate) may differ due to protease recognition site variations. The rat NPS sequence lacks methionine and cysteine residues found in the human ortholog (Met10, Cys?—note: neither rat nor human mature NPS contains cysteine; the disulfide bond report for rat NPS in some vendor descriptions is erroneous), reducing potential oxidation-sensitive degradation pathways relative to cysteine-containing peptides [3].

peptide stability metabolic half-life formulation intranasal delivery lyophilized storage

Application Scenarios for Neuropeptide S (Rat) CAS 412938-75-1: Evidence-Driven Research Use Cases Spanning Sleep Neurobiology, Anxiety Disorders, Appetite Regulation, and Biased Ligand Screening


Cross-Species NPSR Pharmacological Profiling and Receptor Binding Studies

Rat NPS serves as the optimal high-potency reference agonist for laboratories conducting cross-species NPSR pharmacological characterization. Its EC50 of 3.2 nM at the human NPSR—approximately 2.9-fold lower than human NPS (9.4 nM)—makes it the preferred ligand for establishing maximal receptor activation baselines in calcium mobilization and cAMP accumulation assays [1]. When used alongside human NPS (lower potency), mouse NPS (comparable potency), and species-matched receptor variants (human NPSR Asn107 vs. Ile107, rodent NPSR Ile107), rat NPS enables systematic mapping of ligand-receptor potency relationships across the mammalian NPSR phylogenetic spectrum. This application directly leverages the sequence-divergence and potency-differential evidence established in Evidence Items 1 and 2.

Sleep-Wake and Arousal Disorder Research with Pharmacological Validation

For studies investigating the role of the endogenous NPS/NPSR system in sleep architecture, rat NPS is the validated reference agonist whose arousal-promoting effects—increased wakefulness and decreased SWS1, SWS2, and REM sleep across a 0.5–4 nmol ICV dose range—are fully and specifically reversible by the NPSR antagonist [D-Cys(tBu)5]NPS, as demonstrated by the antagonist-induced reduction in wakefulness (−30.8 min; p < 0.05) and increase in NREMS (+27.6 min; p < 0.05) [2]. This pharmacological validation, grounded in Evidence Item 3, provides experimental confidence that observed sleep-wake effects are NPSR-mediated rather than off-target, a critical requirement for target validation studies in sleep disorders and for screening NPSR-targeted hypnotic or wake-promoting drug candidates.

Anxiety and Fear Extinction Research Leveraging the Dual Arousal-Anxiolytic Phenotype

Rat NPS uniquely combines anxiolytic efficacy—demonstrated in the elevated plus maze (dose-dependent increase in open-arm time), defensive burying test (dose-dependent reduction of cumulative burying, 0.1–10 nmol ICV range), stress-induced hyperthermia assay, and fear extinction paradigms—with simultaneous arousal promotion [3]. This dual phenotype, documented in Evidence Item 5, makes rat NPS an essential positive control for research programs seeking to develop novel anxiolytics that do not cause sedation, or conversely, for characterizing biased NPSR agonists (e.g., RTI-263) that retain anxiolysis while eliminating the hyperlocomotor component. Rat NPS provides the full-spectrum reference against which functional selectivity of biased ligands is quantified.

Appetite and Energy Balance Research with Analog-Toolkit Benchmarking

In feeding behavior studies, rat NPS (1 nmol ICV) reliably suppresses both standard chow and palatable food intake, providing a validated anorectic baseline for mechanistic dissection of NPSR-mediated appetite regulation [4]. As documented in Evidence Item 4, this effect can be systematically compared against the partial agonist [Aib5]NPS (requiring 30–60× higher doses to achieve similar anorectic efficacy), the functional antagonist [Ala3]NPS (which blocks NPS without intrinsic activity), and the pure antagonists [D-Cys(tBu)5]NPS and [tBu-D-Gly5]NPS. This pharmacological toolkit enables researchers to determine whether novel NPSR ligands function as full agonists, partial agonists, or antagonists in feeding circuits, with rat NPS serving as the indispensable full-agonist reference standard for dose-response calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide S (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.